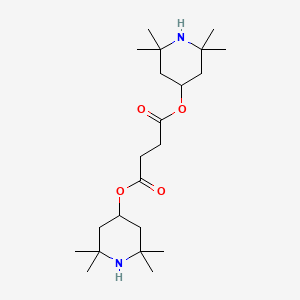
bis(2,2,6,6-tetramethylpiperidin-4-yl) butanedioate
Cat. No. B8805870
Key on ui cas rn:
62782-03-0
M. Wt: 396.6 g/mol
InChI Key: GOJOVSYIGHASEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05028645
Procedure details


322.3 g (2.05 mol) of 4-hydroxy-2,2,6,6-tetramethylpiperidine and 146.1 g (1 mol) of dimethyl succinate in 300 ml of xylene are heated to 80° C. 1.2 g of lithium amide are added to the reaction mixture at this temperature, and the temperature is raised to 120°-125° C. A mixture of methanol and xylene is then distilled off slowly under a slow stream of nitrogen. After approx. 10 hours virtually no more methanol distills off, which indicates the end of the transesterification. The contents of the flask are diluted with 500 ml of petroleum ether (boiling range 110°-140° C.) and are washed in the separating funnel while still warm (60°-70° C.) with three times 100 ml of water. The reaction product crystallizes from the organic phase on cooling as colourless crystals. The di-(2,2,6,6-tetramethyl-4-piperidinyl) succinate obtained melts at 118° C.






Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[NH:5][C:4]([CH3:11])([CH3:10])[CH2:3]1.[C:12]([O:20][CH3:21])(=[O:19])[CH2:13][CH2:14][C:15](OC)=[O:16].[NH2-:22].[Li+].CO>C1(C)C(C)=CC=CC=1>[C:12]([O:20][CH:21]1[CH2:7][C:6]([CH3:9])([CH3:8])[NH:22][C:4]([CH3:11])([CH3:10])[CH2:3]1)(=[O:19])[CH2:13][CH2:14][C:15]([O:1][CH:2]1[CH2:3][C:4]([CH3:11])([CH3:10])[NH:5][C:6]([CH3:9])([CH3:8])[CH2:7]1)=[O:16] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
322.3 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CC(NC(C1)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
146.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH2-].[Li+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature is raised to 120°-125° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is then distilled off slowly under a slow stream of nitrogen
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After approx. 10 hours virtually no more methanol distills off
|
|
Duration
|
10 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The contents of the flask are diluted with 500 ml of petroleum ether (boiling range 110°-140° C.)
|
WASH
|
Type
|
WASH
|
|
Details
|
are washed in the separating funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while still warm (60°-70° C.) with three times 100 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction product crystallizes from the organic phase
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling as colourless crystals
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
